![molecular formula C14H12O4 B14289008 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol CAS No. 97612-27-6](/img/structure/B14289008.png)
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a hydroxyphenyl group attached to an ethenyl group, which is further connected to a benzene ring substituted with three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 1,2,4-benzenetriol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 1,2,4-benzenetriol in the presence of a base such as sodium hydroxide. This reaction forms the ethenyl linkage between the two aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation for purification.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2,4-triol.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, modulating their activity. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects. The ethenyl group may also participate in interactions with cellular components, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: A stilbene compound with similar antioxidant properties.
Quercetin: A flavonoid with multiple hydroxyl groups and known for its anti-inflammatory effects.
Catechol: A simple phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is unique due to its specific arrangement of hydroxyl groups and the presence of an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97612-27-6 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
6-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H |
InChI-Schlüssel |
WREAQMXXCUARJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
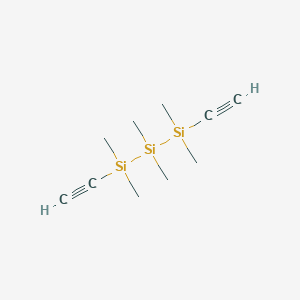
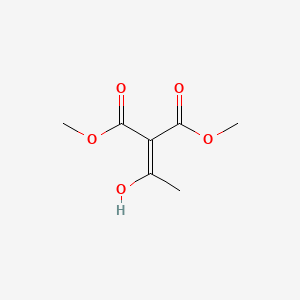
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)


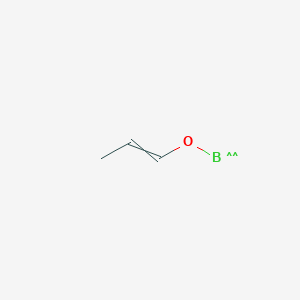
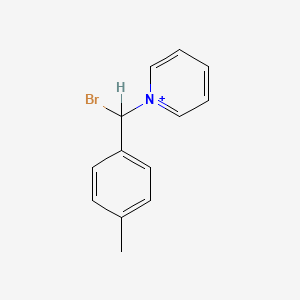
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
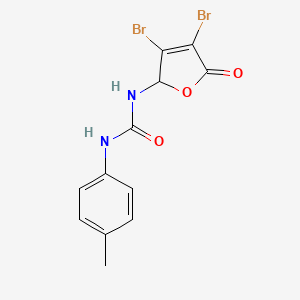
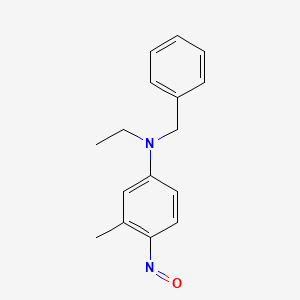
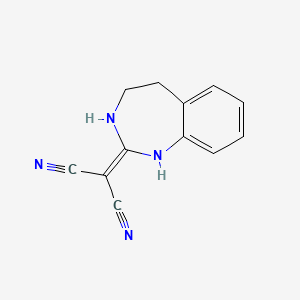
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
